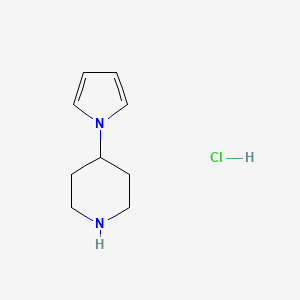

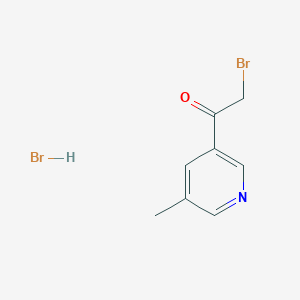

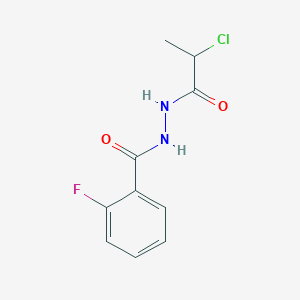

![molecular formula C12H16ClN3O2 B1379482 1-[(3,4-dimethoxyphenyl)methyl]-1H-pyrazol-4-amine hydrochloride CAS No. 1803600-64-7](/img/structure/B1379482.png)

1-[(3,4-dimethoxyphenyl)methyl]-1H-pyrazol-4-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

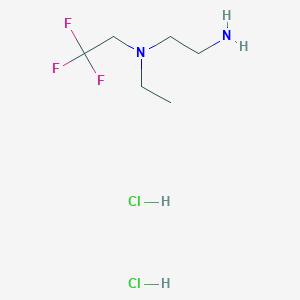

The compound “1-[(3,4-dimethoxyphenyl)methyl]-1H-pyrazol-4-amine hydrochloride” is a complex organic molecule. It likely contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The 3,4-dimethoxyphenylmethyl group suggests the presence of a benzene ring with two methoxy (OCH3) groups attached at the 3rd and 4th positions .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry . These techniques provide information about the number and type of atoms in the molecule, their connectivity, and the presence of functional groups .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out . Without specific information, it’s difficult to predict the exact reactions this compound might undergo.Scientific Research Applications

Heterocyclic Compound Synthesis

One significant application is in the synthesis of heterocyclic compounds. For instance, the reactivity of certain pyrazoline derivatives, akin to the chemical structure , has been explored for creating a range of heterocyclic compounds. These include pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans among others. The unique reactivity of these compounds under mild conditions facilitates the generation of versatile cynomethylene dyes from various precursors, highlighting its importance in heterocyclic and dyes synthesis (Gomaa & Ali, 2020).

Drug Delivery Systems

Another application area is in the development of drug delivery systems. Xylan derivatives, which can be chemically modified to produce biopolymer ethers and esters, demonstrate how modifications in functional groups affect the properties of the resultant compounds. Such chemically modified biopolymers can form spherical nanoparticles for drug delivery applications, suggesting a potential use for the discussed compound in creating novel drug delivery vehicles (Petzold-Welcke et al., 2014).

Medicinal Chemistry

In medicinal chemistry, the pyrazole nucleus, part of the discussed compound's structure, is notable for its presence in biologically active compounds. Pyrazole derivatives exhibit a wide range of biological activities including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. This highlights the compound's potential as a pharmacophore in designing new therapeutic agents. Synthesis strategies for pyrazoline derivatives, including those similar to the discussed compound, aim at annelating different heterocyclic nuclei to extend the categories of bioactive heterocyclic systems (Dar & Shamsuzzaman, 2015).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

1-[(3,4-dimethoxyphenyl)methyl]pyrazol-4-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2.ClH/c1-16-11-4-3-9(5-12(11)17-2)7-15-8-10(13)6-14-15;/h3-6,8H,7,13H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMBMDJDXVWSDMU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CN2C=C(C=N2)N)OC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

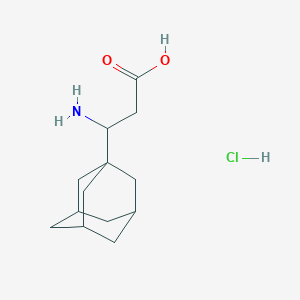

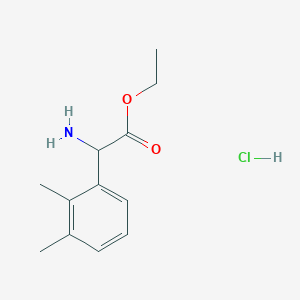

![2-{1-[(Tert-butoxy)carbonyl]azetidin-3-ylidene}propanoic acid](/img/structure/B1379420.png)